molecular formula C13H16FNO2 B2555209 N-[3-Fluoro-2-(2-methylpropoxy)phenyl]prop-2-enamide CAS No. 2411264-73-6

N-[3-Fluoro-2-(2-methylpropoxy)phenyl]prop-2-enamide

Cat. No. B2555209
CAS RN: 2411264-73-6
M. Wt: 237.274
InChI Key: FSACZPKORHENFO-UHFFFAOYSA-N
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Description

N-[3-Fluoro-2-(2-methylpropoxy)phenyl]prop-2-enamide, also known as FMPP, is a synthetic compound that belongs to the family of amides. FMPP has been widely used in scientific research for its potential applications in various fields such as medicine, pharmacology, and biochemistry.

Scientific Research Applications

N-[3-Fluoro-2-(2-methylpropoxy)phenyl]prop-2-enamide has been used in various scientific research studies due to its potential applications in medicine, pharmacology, and biochemistry. N-[3-Fluoro-2-(2-methylpropoxy)phenyl]prop-2-enamide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. N-[3-Fluoro-2-(2-methylpropoxy)phenyl]prop-2-enamide has also been studied for its potential use as an analgesic, as it has been found to inhibit pain receptors in the brain.

Mechanism Of Action

N-[3-Fluoro-2-(2-methylpropoxy)phenyl]prop-2-enamide works by inhibiting the activity of cyclooxygenase (COX), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. N-[3-Fluoro-2-(2-methylpropoxy)phenyl]prop-2-enamide specifically targets COX-2, which is responsible for the production of prostaglandins in response to inflammation. By inhibiting COX-2, N-[3-Fluoro-2-(2-methylpropoxy)phenyl]prop-2-enamide reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-[3-Fluoro-2-(2-methylpropoxy)phenyl]prop-2-enamide has been found to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, N-[3-Fluoro-2-(2-methylpropoxy)phenyl]prop-2-enamide has also been found to have antioxidant properties, which may help to protect against oxidative stress. N-[3-Fluoro-2-(2-methylpropoxy)phenyl]prop-2-enamide has also been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.

Advantages And Limitations For Lab Experiments

N-[3-Fluoro-2-(2-methylpropoxy)phenyl]prop-2-enamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized with high purity. It has also been found to have low toxicity, making it a safe compound to work with. However, N-[3-Fluoro-2-(2-methylpropoxy)phenyl]prop-2-enamide also has some limitations. It has a relatively short half-life, which may limit its effectiveness in certain applications. It is also a relatively new compound, and further research is needed to fully understand its potential applications and limitations.

Future Directions

There are several future directions for research on N-[3-Fluoro-2-(2-methylpropoxy)phenyl]prop-2-enamide. One potential area of research is the development of N-[3-Fluoro-2-(2-methylpropoxy)phenyl]prop-2-enamide derivatives with improved properties, such as longer half-lives or increased potency. Another potential area of research is the investigation of N-[3-Fluoro-2-(2-methylpropoxy)phenyl]prop-2-enamide's potential use in the treatment of other diseases, such as cancer or neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[3-Fluoro-2-(2-methylpropoxy)phenyl]prop-2-enamide and its potential mechanisms of action.

Synthesis Methods

The synthesis of N-[3-Fluoro-2-(2-methylpropoxy)phenyl]prop-2-enamide involves the reaction of 3-fluoro-2-(2-methylpropoxy)aniline with prop-2-enoyl chloride in the presence of a base. The reaction yields N-[3-Fluoro-2-(2-methylpropoxy)phenyl]prop-2-enamide as a white crystalline solid with a purity of over 99%. The synthesis of N-[3-Fluoro-2-(2-methylpropoxy)phenyl]prop-2-enamide has been optimized to produce high yields with minimal impurities, making it a suitable compound for scientific research.

properties

IUPAC Name

N-[3-fluoro-2-(2-methylpropoxy)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-4-12(16)15-11-7-5-6-10(14)13(11)17-8-9(2)3/h4-7,9H,1,8H2,2-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSACZPKORHENFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC=C1F)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-Fluoro-2-(2-methylpropoxy)phenyl]prop-2-enamide

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